molecular formula C9H6F12O B12082544 3-Allyl perfluoro(2-methylpentan-3-ol)

3-Allyl perfluoro(2-methylpentan-3-ol)

Cat. No.: B12082544
M. Wt: 358.12 g/mol
InChI Key: SZUVYWQIDARZII-UHFFFAOYSA-N
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Description

3-Allyl perfluoro(2-methylpentan-3-ol) is a fluorinated organic compound with the molecular formula C9H6F12O and a molecular weight of 358.12 g/mol . This compound is characterized by the presence of both an allyl group and a perfluorinated carbon chain, making it unique in its chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl perfluoro(2-methylpentan-3-ol) typically involves the reaction of perfluorinated precursors with allyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of 3-Allyl perfluoro(2-methylpentan-3-ol) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

3-Allyl perfluoro(2-methylpentan-3-ol) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Allyl perfluoro(2-methylpentan-3-ol) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Allyl perfluoro(2-methylpentan-3-ol) involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The allyl group can also participate in covalent bonding with target molecules, leading to changes in their activity and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl perfluoro(2-methylpentan-3-ol) is unique due to its specific combination of an allyl group and a perfluorinated carbon chain. This combination imparts distinct chemical and physical properties, such as high thermal stability, chemical resistance, and the ability to interact with both hydrophobic and hydrophilic environments .

Biological Activity

3-Allyl perfluoro(2-methylpentan-3-ol) is a fluorinated compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Allyl perfluoro(2-methylpentan-3-ol) is a derivative of 2-methylpentan-3-ol, modified with perfluorinated groups. The structural formula can be represented as follows:

C6H11F5O\text{C}_6\text{H}_{11}\text{F}_5\text{O}

This compound features a secondary alcohol group and multiple fluorinated carbon atoms, which enhance its lipophilicity and potentially alter its interaction with biological systems.

Biological Activity Overview

The biological activity of 3-Allyl perfluoro(2-methylpentan-3-ol) can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that fluorinated alcohols exhibit varying degrees of antimicrobial activity. The incorporation of fluorine enhances the hydrophobic character of the compound, which may improve its ability to disrupt microbial membranes.
  • Anticancer Properties : Fluorinated compounds have been implicated in anticancer mechanisms. For instance, fluorotaxoids have shown significant potency against drug-resistant cancer cell lines, suggesting that similar mechanisms may be explored for 3-Allyl perfluoro(2-methylpentan-3-ol).
  • Enzyme Inhibition : Research on related compounds indicates potential for enzyme inhibition, particularly in pathways related to cancer metabolism and inflammation.

Antimicrobial Activity

A study conducted on structurally similar fluorinated alcohols revealed that certain derivatives exhibited strong antibacterial properties against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported at 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus . While specific data on 3-Allyl perfluoro(2-methylpentan-3-ol) is limited, these findings suggest a promising avenue for further investigation.

Anticancer Mechanisms

Research into next-generation fluorotaxoids has demonstrated that fluorinated compounds can induce apoptosis in resistant cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . For example, SB-T-121205, a fluorotaxoid, was found to inhibit cell migration and invasion while promoting apoptosis through mitochondrial pathways . These findings highlight the potential for 3-Allyl perfluoro(2-methylpentan-3-ol) to exhibit similar anticancer effects.

Comparative Analysis Table

Property/Activity3-Allyl perfluoro(2-methylpentan-3-ol)Related Compounds (Fluorotaxoids)
Antibacterial ActivityPotential (needs further study)MIC: 62.5 µg/mL against E. coli
Anticancer ActivityPromising (needs further study)IC50: <10% viability at 2.5 nM
Mechanism of ActionUnknown (potential enzyme inhibition)Apoptosis via mitochondrial pathway

Properties

Molecular Formula

C9H6F12O

Molecular Weight

358.12 g/mol

IUPAC Name

1,1,1,2,2-pentafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)hex-5-en-3-ol

InChI

InChI=1S/C9H6F12O/c1-2-3-4(22,6(11,12)9(19,20)21)5(10,7(13,14)15)8(16,17)18/h2,22H,1,3H2

InChI Key

SZUVYWQIDARZII-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)O

Origin of Product

United States

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